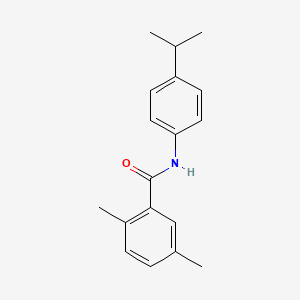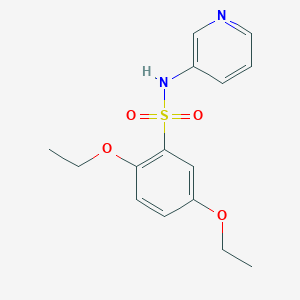
N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide, also known as 2C-C-NBOMe, is a synthetic compound that belongs to the NBOMe family of drugs. It is a potent hallucinogenic agent that has gained popularity in the recreational drug market due to its psychedelic effects. However, the compound has also been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide acts as a potent agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. Serotonin is a neurotransmitter that is involved in the regulation of mood, perception, and cognition. Activation of the 5-HT2A receptor by N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide leads to the modulation of various signaling pathways, including the phospholipase C, protein kinase C, and mitogen-activated protein kinase pathways. These pathways are involved in the regulation of intracellular calcium levels, gene expression, and synaptic plasticity.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide has been shown to induce potent psychedelic effects in humans, including altered perception, hallucinations, and changes in mood and thought processes. The compound has also been shown to increase heart rate, blood pressure, and body temperature in humans. In animal studies, N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide has been shown to increase locomotor activity and induce hyperthermia.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide has several advantages for use in lab experiments. The compound is relatively stable and can be easily synthesized in large quantities. It also exhibits potent agonist activity at the 5-HT2A receptor, which makes it a useful tool for investigating the role of this receptor in various physiological and pathological processes. However, the compound has several limitations, including its potential for inducing potent psychedelic effects in humans and its lack of selectivity for the 5-HT2A receptor.
Zukünftige Richtungen
N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide has several potential future directions for scientific research. One area of interest is the investigation of its potential therapeutic applications for psychiatric disorders such as depression, anxiety, and schizophrenia. Another area of interest is the development of more selective agonists for the 5-HT2A receptor, which could lead to the development of more effective treatments for these disorders. Additionally, the compound could be used as a tool for investigating the role of the 5-HT2A receptor in various physiological and pathological processes.
Synthesemethoden
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide involves the reaction of 2C-C (a known psychedelic compound) with N-benzyl-N-methylsulfonamide in the presence of a base such as sodium hydride. The resulting product is then purified using chromatography techniques to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that the compound exhibits potent agonist activity at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This receptor is also implicated in the pathophysiology of various psychiatric disorders, including depression, anxiety, and schizophrenia. Therefore, N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide has been investigated as a potential treatment for these disorders.
Eigenschaften
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c1-20-14-9-13(15(21-2)8-12(14)16)17-22(18,19)10-11-6-4-3-5-7-11/h3-9,17H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRCSIQTVNPVIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)CC2=CC=CC=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5718040.png)

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5718063.png)


![methyl {4-[({[2-(4-fluorophenyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B5718077.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5718082.png)



![2-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B5718120.png)
![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycine](/img/structure/B5718127.png)